2-Amino-5,5-diphenyl-1,3-oxazol-4-one

Description

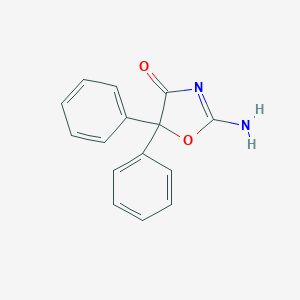

Structure

2D Structure

3D Structure

Properties

CAS No. |

17925-19-8 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-amino-5,5-diphenyl-1,3-oxazol-4-one |

InChI |

InChI=1S/C15H12N2O2/c16-14-17-13(18)15(19-14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) |

InChI Key |

HJLORPOJAABKIP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C(=O)N=C(O2)N)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N=C(O2)N)C3=CC=CC=C3 |

Other CAS No. |

17925-19-8 |

Synonyms |

2-amino-5,5-diphenyl-1,3-oxazol-4-one |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 2-amino-5,5-diphenyl-1,3-oxazol-4-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from readily available starting materials. This document outlines the theoretical basis, experimental protocols, and quantitative data for each step.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step sequence:

-

Strecker Synthesis: Formation of α,α-diphenylglycinonitrile from benzophenone.

-

Hydrolysis: Conversion of α,α-diphenylglycinonitrile to α,α-diphenylglycine.

-

Cyclization: Ring closure of α,α-diphenylglycine using potassium cyanate to yield the target molecule.

This pathway is illustrated in the diagram below.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of α,α-Diphenylglycinonitrile (Strecker Synthesis)

The Strecker synthesis is a classic method for the preparation of α-aminonitriles from an aldehyde or ketone.[1][2][3] In this step, benzophenone is reacted with ammonia and potassium cyanide.

Methodology:

-

In a well-ventilated fume hood, a solution of benzophenone in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Ammonium chloride is added to the solution, which serves as a source of ammonia and provides a mildly acidic medium.[1]

-

An aqueous solution of potassium cyanide is added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) with vigorous stirring. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

The reaction is allowed to stir at room temperature for several hours to overnight.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α,α-diphenylglycinonitrile.

-

The crude product can be purified by recrystallization.

Step 2: Synthesis of α,α-Diphenylglycine (Hydrolysis)

The α-aminonitrile obtained from the Strecker synthesis is then hydrolyzed to the corresponding α-amino acid.[2][4]

Methodology:

-

The crude or purified α,α-diphenylglycinonitrile is suspended in a strong aqueous acid, such as concentrated hydrochloric acid.

-

The mixture is heated to reflux for several hours.

-

The progress of the hydrolysis is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated α,α-diphenylglycine hydrochloride is collected by filtration.

-

The hydrochloride salt can be neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point to precipitate the free α,α-diphenylglycine.

-

The solid product is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of this compound (Cyclization)

The final step involves the cyclization of α,α-diphenylglycine with potassium cyanate to form the desired 2-amino-1,3-oxazol-4-one ring system.

Methodology:

-

α,α-Diphenylglycine is dissolved in an aqueous solution, and the pH is adjusted to be slightly basic.

-

An aqueous solution of potassium cyanate is added to the reaction mixture.

-

The mixture is stirred at room temperature or with gentle heating for several hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is acidified, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

The crude this compound can be purified by recrystallization from a suitable solvent system.

Quantitative Data

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that yields are highly dependent on reaction conditions and purification methods.

| Step | Reaction | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | Strecker Synthesis | Benzophenone | NH₃, KCN | α,α-Diphenylglycinonitrile | 70-90% |

| 2 | Hydrolysis | α,α-Diphenylglycinonitrile | HCl, H₂O | α,α-Diphenylglycine | 80-95% |

| 3 | Cyclization | α,α-Diphenylglycine | KOCN | This compound | 60-80% |

Logical Relationships and Workflow

The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediates.

Caption: Logical workflow of the synthesis of this compound.

Safety and Handling

-

Cyanides: Potassium cyanide and hydrogen cyanide (which can be generated in situ) are extremely toxic. All manipulations involving cyanides must be performed in a certified chemical fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety goggles. A cyanide antidote kit should be readily available.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

-

Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should consult the primary literature for more specific experimental details and adapt the procedures as necessary for their specific laboratory conditions and scale.

References

An In-depth Technical Guide to the Predicted Chemical Properties of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one

Introduction

2-Amino-5,5-diphenyl-1,3-oxazol-4-one is a heterocyclic compound featuring a five-membered oxazolone ring. Key structural characteristics include an amino group at the 2-position, a carbonyl group at the 4-position, and a gem-diphenyl substitution at the 5-position. The oxazolone ring is a versatile scaffold known for its diverse chemical reactivity and presence in various biologically active molecules.[1] The 5,5-diphenyl substitution is anticipated to significantly influence the compound's stability, solubility, and steric hindrance. This guide aims to provide a comprehensive overview of the predicted chemical properties, potential synthetic routes, and reactivity of this molecule for researchers, scientists, and drug development professionals.

Predicted Physicochemical and Spectroscopic Properties

Quantitative data for the target molecule is unavailable. The following table summarizes expected properties based on analyses of related compounds such as 2-amino-1,3,4-oxadiazole derivatives and 5,5-diphenylhydantoin.[2][3]

| Property | Predicted Value/Characteristic | Rationale/Comparison with Analogs |

| Molecular Formula | C₁₅H₁₂N₂O₂ | Calculated from the chemical structure. |

| Molecular Weight | 252.27 g/mol | Calculated from the molecular formula. |

| Melting Point | High, likely >200 °C | The rigid, planar oxazolone ring and the bulky diphenyl groups would lead to strong intermolecular interactions and a high-energy crystal lattice, similar to 5,5-diphenylhydantoin (Phenytoin), which has a melting point of 295-298 °C.[4] |

| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF). | The diphenyl groups impart significant nonpolar character. |

| ¹H-NMR | Aromatic protons (phenyl groups): ~7.2-7.5 ppm (multiplet, 10H); Amine protons (-NH₂): broad singlet, chemical shift dependent on solvent and concentration. | Based on typical chemical shifts for aromatic and amine protons in related heterocyclic systems.[2] |

| ¹³C-NMR | Carbonyl carbon (C=O): ~170-175 ppm; Carbon at C2 (C-NH₂): ~160-165 ppm; Carbon at C5 (C(Ph)₂): ~90-95 ppm; Aromatic carbons: ~125-140 ppm. | Inferred from data on 2-amino-1,3,4-oxadiazole derivatives and other oxazolones.[2][5] |

| IR Spectroscopy | N-H stretch (amine): ~3300-3400 cm⁻¹ (two bands for asymmetric and symmetric stretching); C=O stretch (lactone): ~1750-1780 cm⁻¹; C=N stretch: ~1640-1660 cm⁻¹. | Characteristic vibrational frequencies for the functional groups present.[2] |

Synthesis and Reactivity

While a specific synthetic protocol for this compound has not been reported, a plausible synthetic pathway can be conceptualized based on established methods for synthesizing related oxazolone and oxazolidinone derivatives.

Proposed Synthetic Pathway

A potential synthetic route could involve the cyclization of an α-hydroxy-α,α-diphenylacetamide derivative. The following diagram illustrates a conceptual workflow for the synthesis.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel heterocyclic compound, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. Due to the limited availability of direct experimental data for this specific molecule in the current scientific literature, this document leverages established knowledge of structurally analogous compounds to predict its spectroscopic characteristics and propose a viable synthetic pathway. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related oxazolone derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds, including 5,5-diphenylhydantoin and 5,5-diphenyl-1,3-oxazolidin-2-one, which share the characteristic 5,5-diphenyl substituted heterocyclic core.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.50 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~ 5.50 - 6.50 | Broad Singlet | 2H | Amino protons (-NH₂) |

-

Note: The chemical shift of the amino protons is highly dependent on the solvent and concentration and may exchange with D₂O. The aromatic protons are expected to show a complex multiplet pattern due to the multiple overlapping signals of the two phenyl rings.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 180 | Carbonyl carbon (C=O) |

| ~ 155 - 165 | C2 carbon (C-NH₂) |

| ~ 135 - 145 | Quaternary aromatic carbons (ipso-C) |

| ~ 125 - 130 | Aromatic carbons (ortho, meta, para-C) |

| ~ 85 - 95 | Quaternary carbon (C5) |

-

Note: The precise chemical shifts will be influenced by the electronic environment of the oxazolone ring. The prediction for the C5 quaternary carbon is based on analogous 5,5-disubstituted heterocyclic systems.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3200 | N-H stretching (amino group) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1750 - 1700 | C=O stretching (lactone) |

| 1680 - 1640 | C=N stretching |

| 1600 - 1450 | Aromatic C=C stretching |

-

Note: The carbonyl stretching frequency is a key diagnostic peak and is expected in the typical range for a five-membered lactone. The amino group may show two distinct N-H stretching bands.

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragment |

| 252.27 | [M]⁺ (Molecular Ion) |

| 224 | [M - CO]⁺ |

| 196 | [M - 2CO]⁺ or [M - CO - N₂]⁺ |

| 165 | [Ph₂C]⁺ |

| 105 | [PhCO]⁺ |

| 77 | [C₆H₅]⁺ |

-

Note: The fragmentation pattern is expected to be dominated by the loss of small neutral molecules like carbon monoxide and cleavage of the heterocyclic ring. The presence of the diphenylmethyl cation (m/z 165) would be a strong indicator of the 5,5-diphenyl substitution.

Proposed Synthetic Protocol

A plausible synthetic route to this compound is outlined below. This proposed method is an adaptation of established procedures for the synthesis of related 2-amino-oxazole derivatives.

Experimental Workflow

Caption: Proposed synthesis of this compound.

Detailed Methodology

-

Reaction Setup: To a solution of benzilic acid (1 equivalent) in a suitable aprotic solvent (e.g., toluene or xylene) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add urea (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically several hours), allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using the spectroscopic methods outlined in the previous section (NMR, IR, and Mass Spectrometry).

Signaling Pathways and Logical Relationships

As this compound is a novel compound, its biological activity and associated signaling pathways have not yet been elucidated. However, the oxazolone scaffold is present in various biologically active molecules, suggesting potential for interaction with biological targets. The logical relationship for the discovery and characterization of this compound is presented below.

Caption: Logical workflow for the development of a novel chemical entity.

This guide provides a predictive but comprehensive starting point for the investigation of this compound. Experimental validation of the proposed spectroscopic data and synthetic protocol is essential for advancing the study of this compound.

An In-depth Technical Guide to the Starting Materials for 2-Amino-5,5-diphenyl-1,3-oxazol-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic pathways for the preparation of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this molecule and its derivatives is crucial for the exploration of their potential biological activities.

Core Synthetic Strategies and Key Starting Materials

The synthesis of this compound typically proceeds through the formation of a key intermediate, α-amino-α,α-diphenylacetonitrile (also known as diphenylglycinonitrile), followed by cyclization. The primary starting materials for this process are benzophenone and a cyanide source.

Table 1: Key Starting Materials and Intermediates

| Compound Name | Structure | Role in Synthesis | Key Properties |

| Benzophenone | C₁₃H₁₀O | Primary Starting Material | White solid, M.p.: 48.5 °C, B.p.: 305.4 °C |

| Trimethylsilyl cyanide | (CH₃)₃SiCN | Cyanide Source | Liquid, B.p.: 118 °C, Reacts with moisture |

| Benzophenone Cyanohydrin | C₁₄H₁₁NO | Intermediate | White solid, M.p.: 131–132.5 °C[1] |

| Diphenylglycinonitrile | C₁₄H₁₂N₂ | Key Intermediate | Precursor to the oxazolone ring |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the key intermediates leading to this compound.

Synthesis of Benzophenone Cyanohydrin

The initial step in the synthesis is the formation of benzophenone cyanohydrin from benzophenone. A common and efficient method involves the use of trimethylsilyl cyanide.[1][2]

Reaction:

References

An In-depth Technical Guide on 2-Amino-5-phenyl-1,3,4-oxadiazole

Authoritative Overview for Researchers, Scientists, and Drug Development Professionals

Note on Chemical Identity: Initial searches for "2-Amino-5,5-diphenyl-1,3-oxazol-4-one" did not yield a corresponding compound in the scientific literature. However, substantial data exists for the structurally related and similarly named compound, 2-Amino-5-phenyl-1,3,4-oxadiazole . This guide focuses on the latter, as it is presumed to be the compound of interest.

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 2-amino-5-substituted-1,3,4-oxadiazoles are of particular interest due to their demonstrated potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 2-Amino-5-phenyl-1,3,4-oxadiazole and its derivatives.

Physicochemical Properties and Identifiers

A summary of the key physicochemical properties and identifiers for 2-Amino-5-phenyl-1,3,4-oxadiazole is presented below.

| Property | Value | Reference |

| CAS Number | 1612-76-6 | [3] |

| Molecular Formula | C₈H₇N₃O | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Melting Point | 237-242 °C | [3] |

| Appearance | White to light yellow powder/crystal | TCI |

| InChI | 1S/C8H7N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | [3] |

| SMILES | Nc1nnc(o1)-c2ccccc2 | [3] |

Synthesis Protocols

Several methods for the synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole have been reported. The most common approaches involve the cyclization of semicarbazone or thiosemicarbazide precursors.

This method involves the reaction of benzaldehyde semicarbazone with bromine and sodium acetate in acetic acid.[4]

Experimental Protocol:

-

A stirred slurry of benzaldehyde semicarbazone (2g) and anhydrous sodium acetate (4g) in acetic acid (5mL) is prepared in a 150 mL flat-bottom flask.[4]

-

A solution of bromine (0.6mL) in acetic acid (5mL) is added to the slurry.[4]

-

The mixture becomes warm due to the exothermic reaction and rapidly turns colorless.[4]

-

The reaction mixture is then poured into water.[4]

-

The solid that separates is filtered, dried, and recrystallized from a mixture of alcohol and glacial acetic acid to yield 2-Amino-5-phenyl-1,3,4-oxadiazole.[4]

This method utilizes the cyclization of a thiosemicarbazide precursor in the presence of an oxidizing agent like lead oxide.[5]

Experimental Protocol:

-

A mixture of 1-benzoyl-3-thiosemicarbazide (20 g) and lead oxide (17 g) in 800 ml of dimethylformamide is prepared.[5]

-

The mixture is stirred and refluxed for 1.25 hours.[5]

-

The hot reaction mixture is filtered.[5]

-

The filtrate is concentrated in vacuo to yield 2-amino-5-phenyl-1,3,4-oxadiazole.[5]

References

An In-Depth Technical Guide on the Molecular Structure of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and potential biological significance of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. Due to the novelty of this specific compound, this guide draws upon established methodologies for the synthesis and characterization of structurally related 2-amino-oxazolones and 5,5-disubstituted oxazolones.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a five-membered oxazolone ring. Key structural features include an amino group at the second position (C2) and two phenyl substituents at the fifth position (C5). The presence of the amino group suggests potential for hydrogen bonding and acting as a nucleophile, while the diphenyl groups at the sterically hindered C5 position are expected to influence the molecule's conformation and receptor-binding properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| Melting Point | >200 °C (by analogy to similar structures) |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |

| Appearance | Expected to be a crystalline solid. |

Proposed Synthesis

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of related oxazolone structures. A potential two-step approach is outlined below.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of α-hydroxy-α,α-diphenylacetamide

-

To a solution of benzil in an appropriate solvent (e.g., ethanol), add an aqueous solution of ammonia.

-

Stir the reaction mixture at room temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation or extraction, followed by recrystallization to yield pure α-hydroxy-α,α-diphenylacetamide.

Step 2: Synthesis of this compound

-

Dissolve the α-hydroxy-α,α-diphenylacetamide from Step 1 in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Cool the solution in an ice bath and slowly add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent.

-

Allow the reaction to proceed at low temperature, followed by gradual warming to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification by column chromatography to afford the target compound, this compound.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques. The expected data, based on analogous structures, are summarized below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the two phenyl rings would appear as multiplets in the range of δ 7.0-8.0 ppm. The protons of the amino group would likely appear as a broad singlet. |

| ¹³C NMR | Signals for the carbonyl carbon (C4) would be expected around δ 170-180 ppm. The quaternary carbon (C5) bearing the two phenyl groups would appear in the downfield region. Aromatic carbons would resonate in the typical range of δ 120-140 ppm. The carbon of the amino-substituted C2 would also be in the downfield region. |

| FT-IR | Characteristic absorption bands would be observed for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the lactone (around 1750-1780 cm⁻¹), and C=N stretching (around 1620-1680 cm⁻¹). |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (252.27) would be observed. |

Potential Biological Activities and Drug Development Applications

While the biological activity of this compound has not been specifically reported, the oxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1] Derivatives of 2-aminooxazoles and related 1,3,4-oxadiazoles have demonstrated a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[2][3]

The presence of the 2-amino group and the 5,5-diphenyl substitution pattern provides opportunities for structural modifications to optimize activity and selectivity towards specific biological targets.

Proposed Experimental Workflow for Biological Screening

A general workflow for the initial biological screening of this compound is depicted below.

Caption: General workflow for biological screening.

Experimental Protocol: Primary Antimicrobial Screening (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, a plausible synthetic route, and potential applications of the novel compound this compound. The information presented, based on established chemical principles and data from related structures, serves as a valuable resource for researchers interested in the synthesis and evaluation of new oxazolone-based compounds for drug discovery and development. Further experimental validation is required to confirm the proposed synthesis and to fully elucidate the physicochemical and biological properties of this molecule.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature Review of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one: A Search for a Novel Scaffold

A comprehensive search of available chemical and biological literature has revealed no specific data, including synthesis, properties, or biological activity, for the compound 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. This suggests that this particular chemical entity may be novel and has not been synthesized or characterized to date. However, the constituent structural motifs, namely the 2-amino-oxazole and diphenyl-oxazolone cores, are present in a variety of biologically active molecules. This review summarizes the current state of knowledge on these related classes of compounds to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the potential of this novel scaffold.

The absence of literature for this compound necessitates an examination of its constituent fragments. The 2-amino-oxazole moiety is a recognized privileged structure in medicinal chemistry, known for its presence in various antitubercular agents.[1] Similarly, the oxazolone ring, particularly with aryl substitutions, is a core component of compounds with anti-inflammatory and analgesic properties.[2][3] This review will, therefore, provide an in-depth look at these related structures.

The 2-Amino-Oxazole Scaffold: A Privileged Structure

The 2-amino-oxazole core is a versatile building block in the synthesis of compounds with a wide range of biological activities. While the direct synthesis of N-substituted 2-amino-oxazoles can be challenging, methods such as the Buchwald-Hartwig reaction have been successfully employed to create a diversity of derivatives.[1]

Key Biological Activities of 2-Amino-Oxazole Derivatives:

-

Antitubercular Activity: The 2-amino-oxazole scaffold has been identified as a novel privileged structure in the development of antitubercular agents.[1]

-

General Biological Activity: Substituted 2-amino oxazoles and their metal complexes have been synthesized and evaluated for a range of biological activities.[4]

The Oxazolone Core: Synthesis and Bioactivity

Oxazolones are five-membered heterocyclic compounds that are important synthons for various biologically active molecules, including amino acids and peptides.[5][6] The synthesis and biological activities of oxazolone derivatives are well-documented.

General Synthetic Routes for Oxazolones:

-

Erlenmeyer-Plochl Reaction: A classical method for the synthesis of oxazolones.[5][6]

-

Catalytic Methods: Various catalysts, including dodecatungstophosphoric acid, samarium, and ruthenium(III) chloride, have been used for the synthesis of 2-phenyl-5(4H)-oxazolone.[5]

Biological Activities of Oxazolone Derivatives:

-

Anti-inflammatory and Analgesic: Novel oxazolone and imidazolone derivatives have been designed and synthesized as anti-inflammatory and analgesic candidates with cyclooxygenase (COX) inhibitory action.[2][3]

-

Broad Pharmacological Profile: Oxazolone derivatives have been reported to possess antimicrobial, antifungal, anti-diabetic, anticancer, and anti-HIV activities.[5][6]

Experimental Protocols

As there are no specific experimental protocols for the synthesis of this compound, this section details a general procedure for the synthesis of substituted 2-amino oxazoles, which could potentially be adapted for the target molecule.

General Synthesis of 4-Substituted-2-Amino-Oxazoles:

This protocol is based on the reaction of a substituted acetophenone with urea.[4]

-

A mixture of the substituted acetophenone (0.02 mol) and urea (0.02 mol, 1.2 g) is sublimated in 250 mL of ethanol as a solvent for two hours.[4]

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, dried, and recrystallized to yield the 4-substituted-oxazol-2-amine.[4]

Synthesis of Oxazolone Derivatives as Potential COX Inhibitors:

A general method for synthesizing oxazolone derivatives for anti-inflammatory studies involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of a dehydrating agent.

Data Presentation

Since no quantitative data exists for the target compound, the following table summarizes the key biological activities of the related scaffolds discussed in this review.

| Scaffold | Derivative Class | Biological Activity | Reference(s) |

| 2-Amino-Oxazole | N-substituted 4-phenyl-2-aminooxazoles | Antitubercular | [1] |

| Substituted 2-amino oxazoles | General biological activity | [4] | |

| Oxazolone | Novel oxazolone and imidazolone derivatives | Anti-inflammatory, Analgesic (COX inhibition) | [2][3] |

| Various substituted oxazolones | Antimicrobial, Antifungal, Anti-diabetic, Anticancer, Anti-HIV | [5][6] |

Visualizations

The following diagrams illustrate the general structures of the related scaffolds and a hypothetical synthetic pathway for the target molecule.

Caption: General chemical structures of the 2-amino-oxazole and oxazolone scaffolds.

Caption: A hypothetical synthetic pathway to this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-5,5-diphenyl-1,3-oxazol-4-one

Disclaimer: Publicly available scientific literature on the specific discovery, detailed history, and biological activity of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one (CAS No. 17925-19-8) is limited. This guide provides a comprehensive overview based on the established chemistry of the broader class of 2-amino-oxazolones and related heterocyclic compounds. The experimental protocols and potential biological pathways are presented as informed hypotheses based on general synthetic methodologies and the known activities of structurally similar molecules.

Introduction

This compound belongs to the family of oxazolones, five-membered heterocyclic compounds containing nitrogen and oxygen. The oxazolone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of two phenyl groups at the C5 position and an amino group at the C2 position suggests unique steric and electronic properties that could modulate its chemical reactivity and biological interactions. While specific data for this compound is scarce, its structural features merit investigation for potential applications in drug discovery and materials science.

Physicochemical Properties

| Property | Value |

| CAS Number | 17925-19-8 |

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2(C(=O)N=C(N2)N)C3=CC=CC=C3 |

| InChI Key | InChI=1S/C15H12N2O2/c16-15-17-13(18)14(19-15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18) |

Proposed Synthesis

While a specific documented synthesis for this compound was not found, a plausible synthetic route can be proposed based on established methods for the synthesis of 2-amino-5,5-disubstituted-1,3-oxazol-4-ones. A likely approach involves the reaction of an α-hydroxy-α,α-diphenylacetic acid derivative with cyanamide or a related reagent.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from benzilic acid.

Caption: Proposed synthesis of this compound.

General Experimental Protocol

This protocol is a generalized procedure for the synthesis of 2-amino-5,5-disubstituted-1,3-oxazol-4-ones and would require optimization for the specific synthesis of the title compound.

Step 1: Synthesis of α-Chloro-α,α-diphenylacetyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzilic acid (1 equivalent).

-

Slowly add thionyl chloride (SOCl₂) (2-3 equivalents) at room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude α-chloro-α,α-diphenylacetyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude α-chloro-α,α-diphenylacetyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, THF).

-

In a separate flask, prepare a solution of cyanamide (H₂NCN) (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (2 equivalents) in the same solvent.

-

Cool the cyanamide solution in an ice bath and slowly add the solution of α-chloro-α,α-diphenylacetyl chloride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the salt byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the 2-amino-oxazole scaffold is present in various biologically active compounds. It is conceivable that this molecule could interact with various cellular targets. Based on the known activities of similar heterocyclic structures, potential (but unverified) areas of biological activity could include enzyme inhibition or receptor modulation.

For instance, many small heterocyclic molecules are known to inhibit protein kinases. A hypothetical signaling pathway diagram illustrating this is provided below.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Experimental Workflow for Activity Screening

A general workflow for screening the biological activity of a novel compound like this compound is depicted below. This would typically involve initial high-throughput screening followed by more detailed mechanistic studies.

Caption: General workflow for biological activity screening.

Conclusion

This compound is a chemical entity whose properties and applications are yet to be thoroughly explored in the scientific literature. Its structure, containing the versatile 2-amino-oxazolone core, suggests potential for interesting chemical and biological activities. The proposed synthetic route provides a starting point for its preparation and subsequent investigation. Further research is warranted to elucidate its physicochemical properties, reactivity, and potential as a lead compound in drug discovery or as a building block in materials science. Researchers and scientists are encouraged to undertake studies on this and related compounds to unlock their full potential.

In-depth Technical Guide on 2-Amino-5,5-diphenyl-1,3-oxazol-4-one: A Theoretical Exploration

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

2-Amino-5,5-diphenyl-1,3-oxazol-4-one is a heterocyclic organic compound with a core oxazolone ring structure substituted with an amino group at the 2-position and two phenyl groups at the 5-position. While this specific compound is commercially available, evidenced by its CAS number 17925-19-8, a thorough review of scientific literature reveals a significant scarcity of dedicated theoretical or experimental studies.[1] This guide, therefore, aims to provide a foundational understanding by drawing parallels with related, well-researched heterocyclic structures and to outline a roadmap for future theoretical investigations.

The core of this molecule, the oxazolone ring, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the diphenyl groups at the 5-position is expected to impart significant steric and electronic effects, influencing the molecule's conformation, reactivity, and potential biological targets. The amino group at the 2-position introduces a site for potential hydrogen bonding and further chemical modification.

Tautomerism and Isomeric Forms

A critical aspect of the theoretical study of this compound is the potential for tautomerism. Heterocyclic compounds containing amino and carbonyl groups often exist as an equilibrium of different tautomeric forms. For this molecule, at least two other tautomeric forms can be postulated: the imino-hydroxy form (2-imino-5,5-diphenyl-1,3-oxazol-4-ol) and the imino-oxo form (2-imino-5,5-diphenyl-1,3-oxazolidin-4-one).

Understanding the relative stability of these tautomers is crucial as it dictates the molecule's predominant structure and, consequently, its chemical and biological properties. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of these tautomers and predict their equilibrium populations. Studies on related 2-amino-2-oxazolin-4-ones have highlighted the complexity of their infrared spectra, suggesting the presence of tautomeric mixtures in the solid state.[2]

Caption: Postulated tautomeric forms of this compound.

Proposed Theoretical Investigation Workflow

Given the lack of experimental data, a robust theoretical investigation is the logical first step to characterize this compound. The following workflow outlines a comprehensive computational study.

Caption: Proposed workflow for the theoretical study of this compound.

Methodologies for Theoretical Studies

Quantum Mechanical Calculations

1. Geometry Optimization and Frequency Analysis:

-

Protocol: The initial 3D structure of all possible tautomers of this compound will be built using a molecular editor. Geometry optimization will be performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies in the subsequent frequency calculations will confirm that the optimized structures correspond to true energy minima.

2. Spectroscopic Simulation:

-

Protocol: Based on the optimized geometries, theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra will be simulated. These predicted spectra can serve as a reference for future experimental characterization of the compound.

3. Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis:

-

Protocol: The MEP surface will be calculated to identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity towards electrophilic and nucleophilic attacks. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the molecule's electronic properties, such as its ionization potential and electron affinity.

Property Prediction

1. Reactivity Descriptors:

-

Protocol: Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index will be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's stability and reactivity.

2. Molecular Docking:

-

Protocol: To explore its potential as a drug candidate, molecular docking studies can be performed against known biological targets of other oxazolone-containing compounds. A library of protein structures will be prepared, and the optimized structure of this compound will be docked into their active sites using software like AutoDock or Glide. The binding affinities and interaction modes will be analyzed to identify potential protein targets.

3. ADMET Prediction:

-

Protocol: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be carried out using various online tools and software packages. This will provide an early assessment of the molecule's drug-likeness and potential pharmacokinetic profile.

Data Presentation: Predicted Properties

While experimental data is unavailable, the following table outlines the types of quantitative data that would be generated from the proposed theoretical studies.

| Parameter | Predicted Value (Example) | Methodology |

| Total Energy (Hartree) | -XXX.XXXX | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | X.XX | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -X.XX | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -X.XX | DFT/B3LYP/6-311++G(d,p) |

| Energy Gap (eV) | X.XX | DFT/B3LYP/6-311++G(d,p) |

| Chemical Hardness | X.XX | Calculated from HOMO/LUMO |

| Electrophilicity Index | X.XX | Calculated from HOMO/LUMO |

| Predicted logP | X.XX | In silico ADMET prediction |

| Predicted Solubility | X.XX mg/mL | In silico ADMET prediction |

Conclusion and Future Directions

This compound represents an understudied molecule with potential for further investigation in the field of medicinal chemistry. The theoretical framework presented in this guide provides a clear path for its initial characterization. The proposed computational studies will yield valuable data on its structural, electronic, and reactivity properties, which can guide future experimental synthesis and biological evaluation. The synthesis and subsequent experimental validation of the predicted spectroscopic and biological properties are the essential next steps to unlock the full potential of this compound. The methodologies and insights from studies on related oxazolone and thiazolidinone derivatives will be invaluable in this endeavor.[3][4]

References

An In-depth Technical Guide to 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and the Broader Class of 2-Aminooxazoles

For: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical entity 2-Amino-5,5-diphenyl-1,3-oxazol-4-one, a member of the 2-aminooxazole class of heterocyclic compounds. Due to the limited specific data available for this compound, this document extends its scope to the broader family of 2-aminooxazoles, detailing their synthesis, chemical properties, and significant biological activities. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this chemical scaffold.

Introduction to 2-Aminooxazoles

The 2-aminooxazole motif is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] This heterocyclic system, characterized by an oxazole ring bearing an amino group at the C2 position, has been identified as a key pharmacophore in agents with antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The structural analogue, 2-aminothiazole, has seen extensive development in drug discovery, and researchers are increasingly turning to the 2-aminooxazole core as a viable bioisostere with potentially advantageous physicochemical properties, such as improved solubility and metabolic stability.[1]

Physicochemical Properties

Detailed experimental data for this compound is not extensively documented. However, based on the general properties of related 2-aminooxazole and oxadiazole structures, a summary of expected and known properties is provided below.

| Property | Value / Description | Source |

| Molecular Formula | C₁₅H₁₂N₂O₂ | Inferred from structure |

| Molecular Weight | 252.27 g/mol | Inferred from structure |

| Appearance | Likely a solid at room temperature. | |

| Melting Point | Expected to be relatively high, similar to related aromatic heterocyclic compounds. For example, 2-Amino-5-phenyl-1,3,4-oxadiazole has a melting point of 237-242 °C. | |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | [4] |

| Chemical Stability | The oxazole ring is aromatic and generally stable, though it can be susceptible to ring-opening under harsh acidic or basic conditions. The amino group provides a site for further chemical modification. | [2] |

Synthesis of the 2-Aminooxazole Core

While a specific, documented synthesis for this compound is not available in the reviewed literature, several general methods for the synthesis of the 2-aminooxazole core have been established. These methodologies provide a strategic foundation for the potential synthesis of the target molecule.

General Synthetic Strategies

A common and effective method for the synthesis of 4-substituted-2-aminooxazoles involves a two-step process:

-

Condensation: An α-bromo ketone reacts with urea to form the 2-aminooxazole ring.[5]

-

Cross-Coupling: The resulting 2-aminooxazole can then undergo N-arylation via a Buchwald-Hartwig cross-coupling reaction with an aryl halide.[5]

Other notable synthetic routes include:

-

Cyclization of α-hydroxyketones with cyanamide.

-

Reaction of α-haloketones with urea or thiourea derivatives.[6]

-

For 2-aminobenzoxazoles, the cyclization of o-aminophenols with a cyanating agent like cyanogen bromide is a common, though hazardous, method. Safer alternatives using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed.[7][8]

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound could involve the reaction of a diphenyl-substituted α-hydroxy ester with cyanamide.

Caption: Hypothetical synthetic pathway to the target compound.

Biological Activity and Therapeutic Potential

The 2-aminooxazole scaffold is of significant interest to the pharmaceutical industry due to its diverse biological activities.

Antimicrobial and Antitubercular Activity

Several studies have highlighted the potential of 2-aminooxazoles as potent antimicrobial agents. Notably, this scaffold is being investigated as a novel privileged structure in the development of antitubercular drugs.[1][5] The 2-aminooxazole moiety is considered a bioisostere of the 2-aminothiazole group found in some antitubercular candidates, offering a potential route to overcoming metabolic liabilities associated with the sulfur atom.[5]

Anticancer Activity

Derivatives of the 2-aminooxazole and related 2-aminothiazole structures have demonstrated significant potential as anticancer agents. For instance, dasatinib, a potent inhibitor of chronic myeloid leukemia, contains a 2-aminothiazole core, and its 2-aminooxazole analogues have been synthesized and shown to exhibit comparable nanomolar inhibitory activity against human CML K562 cells.[9] The mechanism of action for many of these compounds involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[3]

Anti-inflammatory and Other Activities

The broader class of oxadiazoles, which are structurally related, have been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties.[10] This suggests that the 2-aminooxazole scaffold may also be a promising starting point for the development of agents targeting inflammatory pathways.

The following diagram illustrates a generalized signaling pathway that can be targeted by kinase inhibitors containing the 2-aminooxazole scaffold, such as derivatives of dasatinib.

Caption: Generalized kinase inhibition signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 2-aminooxazole derivatives can be adapted from the literature on related compounds.

Synthesis of 4-Aryl-2-Aminooxazoles

This protocol is adapted from the synthesis of N,4-disubstituted 2-aminooxazoles.[5]

Step 1: Condensation of α-bromoacetophenone with urea.

-

To a solution of the desired α-bromoacetophenone (1.0 eq) in DMF, add urea (10.0 eq).

-

Heat the mixture in a microwave reactor at 120°C for 30 minutes.

-

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-2-aminooxazole.

Step 2: Buchwald-Hartwig Cross-Coupling.

-

In a reaction vessel, combine the 4-aryl-2-aminooxazole (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst (e.g., X-Phos Pd G2, 0.05 eq), and a base (e.g., t-BuONa, 2.0 eq).

-

Add a suitable solvent system (e.g., t-BuOH and toluene).

-

Heat the mixture in a microwave reactor at 130°C for 15 minutes.

-

After cooling, dilute the mixture with an organic solvent and filter through celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the N,4-diaryl-2-aminooxazole.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxicity of compounds against cancer cell lines.[11]

-

Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The 2-aminooxazole scaffold represents a promising area for drug discovery, with demonstrated potential in developing novel anticancer and antimicrobial agents. While specific data on this compound is currently scarce, the established synthetic methodologies and biological activities of the broader 2-aminooxazole class provide a strong foundation for future research. Further investigation into the synthesis and pharmacological properties of this and related compounds is warranted to fully explore their therapeutic potential. This guide serves as a starting point for researchers and drug development professionals to delve into this fascinating class of heterocyclic compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Aminooxazole - Wikipedia [en.wikipedia.org]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one: A Proposed Protocol

For Researchers, Scientists, and Drug Development Professionals

Application Note

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. The 1,3-oxazol-4-one scaffold, in particular, is of significant interest due to its presence in various biologically active molecules. This document outlines a proposed, detailed protocol for the synthesis of a specific derivative, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. Due to the absence of a specific established protocol in the current literature for this exact compound, the following procedure is based on well-established principles of organic synthesis, including amidation and cyclization reactions. This protocol is intended to serve as a robust starting point for researchers aiming to synthesize and explore the therapeutic potential of this and related compounds.

The proposed two-step synthesis commences with the commercially available 2-amino-2,2-diphenylacetic acid. The first step involves the amidation of the carboxylic acid functionality to yield the key intermediate, 2-amino-2,2-diphenylacetamide. This transformation is proposed to be carried out using N,N'-Carbonyldiimidazole (CDI) as a coupling agent, which is known for its mild reaction conditions and high efficiency in forming amide bonds.[1][2][3] The second step is the crucial cyclization of the amino amide intermediate to the target this compound. This ring-closure is proposed to be mediated by a phosgene equivalent, such as triphosgene, a safer and easier-to-handle alternative to phosgene gas.[4][5] This reagent will facilitate the formation of the carbonyl group at the 2-position of the oxazolone ring.

Proposed Synthetic Pathway

Figure 1: Proposed two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis protocol. These values are based on stoichiometric calculations and common practices in organic synthesis and should be optimized for specific laboratory conditions.

| Step | Reactant | Molar Mass ( g/mol ) | Molar Equivalents | Solvent | Temperature (°C) | Time (h) |

| 1 | 2-Amino-2,2-diphenylacetic Acid | 227.26 | 1.0 | THF | 25 | 2 |

| N,N'-Carbonyldiimidazole (CDI) | 162.15 | 1.1 | THF | 25 | 2 | |

| Ammonium Hydroxide (28%) | 35.05 | Excess | - | 25 | 12 | |

| 2 | 2-Amino-2,2-diphenylacetamide | 226.28 | 1.0 | Dichloromethane | 0 to 25 | 4 |

| Triphosgene | 296.75 | 0.4 | Dichloromethane | 0 to 25 | 4 | |

| Triethylamine | 101.19 | 2.2 | Dichloromethane | 0 to 25 | 4 |

Experimental Protocols

Step 1: Synthesis of 2-Amino-2,2-diphenylacetamide

Materials:

-

2-Amino-2,2-diphenylacetic acid

-

N,N'-Carbonyldiimidazole (CDI)[3]

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium Hydroxide solution (28% in water)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-2,2-diphenylacetic acid (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

To this solution, add N,N'-Carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours. The progress of the activation can be monitored by the evolution of CO2 gas.

-

After the activation is complete, add an excess of concentrated ammonium hydroxide solution (28%) to the reaction mixture.

-

Stir the mixture vigorously overnight (approximately 12 hours) at room temperature.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2,2-diphenylacetamide.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

Materials:

-

2-Amino-2,2-diphenylacetamide

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a dropping funnel

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-2,2-diphenylacetamide (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous dichloromethane.

-

Add the triphosgene solution dropwise to the cooled solution of the amino amide over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Experimental Workflow Diagram

Figure 2: Detailed experimental workflow for the proposed synthesis.

References

Application Note: Chromatographic Purification of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5,5-diphenyl-1,3-oxazol-4-one is a member of the oxazolone class of heterocyclic compounds. Oxazolones are significant synthons in organic chemistry, serving as intermediates for synthesizing amino acids, peptides, and other biologically active molecules.[1][2] Various substituted oxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[3] Given their potential in drug discovery, obtaining these compounds in high purity is critical for accurate biological evaluation and further development.

This application note provides a detailed protocol for the purification of this compound from a crude synthetic mixture using flash column chromatography. The protocol outlines a systematic approach, beginning with method development using Thin Layer Chromatography (TLC) to establish optimal separation conditions.

General Purification Workflow

The purification process follows a logical sequence from the crude reaction mixture to the final, pure compound. The workflow is designed to first identify a suitable solvent system and then apply it to a larger scale separation.

Caption: Figure 1. General Workflow for Purification.

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)

Objective: To determine an optimal mobile phase (solvent system) that provides good separation of the target compound from impurities, aiming for a target Retention Factor (Rf) of 0.25-0.35.

Materials:

-

Crude this compound

-

TLC plates (Silica Gel 60 F254)

-

TLC development chambers

-

Capillary tubes for spotting

-

Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

-

Visualization: UV lamp (254 nm), Iodine chamber

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or Ethyl Acetate) to create a ~1 mg/mL solution.

-

Spotting: Using a capillary tube, spot the solution onto the baseline of a TLC plate. Keep the spot size small to ensure good resolution.

-

Solvent System Selection: Prepare a series of developing solvents (mobile phases) with varying polarities. Based on purification of similar diphenyl-containing heterocyclic compounds, start with a non-polar system and gradually increase polarity.[4]

-

Initial Screening: Test solvent systems like Hexane:EtOAc (9:1, 7:3, 1:1) and DCM:MeOH (99:1, 95:5).

-

-

Development: Place the spotted TLC plate in a development chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is ~1 cm from the top.

-

Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm). If spots are not UV-active, use an iodine chamber.

-

Rf Calculation: Calculate the Rf value for each spot:

-

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

-

Optimization: Adjust the solvent ratio until the spot corresponding to the target compound has an Rf value between 0.25 and 0.35, and is well-separated from impurity spots.

Data Presentation: TLC Method Development

The following table provides example solvent systems and expected Rf values for optimizing the separation of a moderately polar compound like an oxazolone derivative on a silica gel plate.

| Trial No. | Mobile Phase (v/v) | Polarity | Observations & Target Rf |

| 1 | Hexane:EtOAc (8:2) | Low | Compound may have a low Rf (<0.1). |

| 2 | Hexane:EtOAc (6:4) | Medium | Optimal Target. Aim for Rf ≈ 0.3 for the product. |

| 3 | Hexane:EtOAc (1:1) | Medium-High | Compound may have a high Rf (>0.6). |

| 4 | DCM:MeOH (98:2) | Medium | Alternative system; good for polar impurities. |

Protocol 2: Purification by Flash Column Chromatography

Objective: To perform a preparative separation of the crude product to isolate pure this compound.

Materials:

-

Crude product

-

Silica gel (flash grade, 230-400 mesh)

-

Glass chromatography column

-

Optimized mobile phase from Protocol 1

-

Sand (acid-washed)

-

Collection vessels (test tubes or flasks)

-

Rotary evaporator

Procedure:

-

Column Preparation:

-

Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom.

-

Add a thin layer of sand (~0.5 cm).

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

-

Add another layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.

-

Equilibrate the column by running 2-3 column volumes of the mobile phase through the silica gel.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (~2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

-

Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully load it onto the column using a pipette.

-

-

Elution:

-

Carefully add the mobile phase to the top of the column.

-

Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

-

Begin collecting fractions immediately. The fraction size should be appropriate for the column dimensions (e.g., 10-20 mL fractions for a medium-sized column).

-

-

Fraction Analysis:

-

Monitor the separation by spotting collected fractions onto TLC plates and developing them using the optimized mobile phase.

-

Identify the fractions containing the pure target compound.

-

-

Product Isolation:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

-

Final Analysis: Confirm the purity and identity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry.

Data Presentation: Example Flash Chromatography Parameters

The following table summarizes typical parameters for the flash chromatography purification of 1 gram of crude product.

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for moderately polar organic compounds. |

| Column Diameter | 40 mm | Appropriate for separating 1-2 g of crude material. |

| Silica Gel Amount | ~40 g | A sample-to-sorbent ratio of 1:30 to 1:50 is common. |

| Mobile Phase | Hexane:EtOAc (6:4) | Based on hypothetical optimization from TLC (Target Rf ≈ 0.3). |

| Elution Mode | Isocratic | A single solvent mixture is used throughout the separation. |

| Sample Loading | Dry Loading | Provides better resolution compared to wet loading. |

| Detection | TLC analysis of fractions with UV (254 nm) | Standard method for visualizing aromatic compounds. |

References

- 1. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1H and 13C NMR Analysis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-5,5-diphenyl-1,3-oxazol-4-one is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel chemical entities. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure. This application note serves as a practical guide for researchers undertaking the NMR analysis of this compound and similar oxazolone derivatives.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on typical chemical shifts of the constituent functional groups and the expected electronic effects within the molecule.

Note: The following data is theoretical and should be used as a reference for spectral interpretation. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data

| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-Ar | 7.20 - 7.40 | Multiplet | 10H |

| H-NH₂ | 5.50 - 6.50 | Broad Singlet | 2H |

Predicted ¹³C NMR Data

| Atom Number | Chemical Shift (δ, ppm) |

| C=O | 175 - 185 |

| C=N | 160 - 170 |

| C-Ar (ipso) | 135 - 145 |

| C-Ar | 125 - 130 |

| C(Ph)₂ | 85 - 95 |

Experimental Protocols

This section outlines a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for polar organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to avoid compromising the magnetic field homogeneity.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | zg30 |

| Number of Scans | 16 - 64 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 16 ppm |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 - 4096 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 1.5 s |

| Spectral Width | 240 ppm |

| Temperature | 298 K |

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and label the peaks in both ¹H and ¹³C NMR spectra.

Visualizations

Experimental Workflow

Caption: Experimental Workflow for NMR Analysis.

Chemical Structure with Atom Numbering

Caption: Structure of this compound with Atom Numbering.

Application Note: FT-IR Spectroscopy of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one

Introduction

2-Amino-5,5-diphenyl-1,3-oxazol-4-one is a heterocyclic compound belonging to the oxazolone class of molecules. Oxazolones are significant in medicinal chemistry, often serving as key intermediates in the synthesis of various biologically active compounds such as amino acids, peptides, and antimicrobial agents.[1] The characterization of these molecules is crucial for ensuring their purity and structural integrity. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule, making it an essential tool for the structural elucidation and quality control of synthesized oxazolone derivatives.

This application note details the use of FT-IR spectroscopy for the characterization of this compound. It provides a summary of expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a workflow for data acquisition and interpretation.

Key Functional Group Vibrational Frequencies

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Based on literature values for similar oxazolone and amino-substituted heterocyclic compounds, the following table summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | 1760 - 1820 | [1][2] |

| Imine (C=N) | Stretching | 1640 - 1660 | [1][2] |

| Amino (N-H) | Stretching | 3300 - 3500 | [3] |

| Aromatic C-H | Stretching | 3000 - 3100 | |

| Aromatic C=C | Stretching | 1500 - 1600 | [2] |

| C-N | Stretching | 1266 - 1342 | [4] |

| C-O | Stretching | 1000 - 1300 |

Experimental Protocol: FT-IR Analysis of this compound

This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of a solid sample of this compound using the Attenuated Total Reflectance (ATR) technique.

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)

-

This compound (solid powder)

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and the ATR accessory are powered on and have been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe moistened with isopropanol or ethanol and allow it to dry completely.

-

Lower the ATR anvil or press.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

-

-